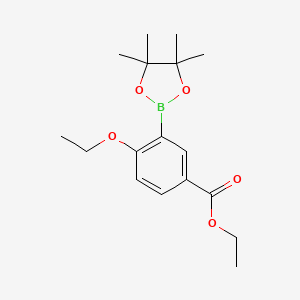![molecular formula C15H16N2O2 B8227688 (9S,11S)-9,11-dimethyl-8,12-dioxa-3,17-diazatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaene](/img/structure/B8227688.png)
(9S,11S)-9,11-dimethyl-8,12-dioxa-3,17-diazatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-[1,5]dioxonino[7,6-b:8,9-b’]dipyridine is a complex organic compound with a unique structure that includes multiple fused rings and heteroatoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-[1,5]dioxonino[7,6-b:8,9-b’]dipyridine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as cyclization, oxidation, and reduction. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-[1,5]dioxonino[7,6-b:8,9-b’]dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as halides. Reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-[1,5]dioxonino[7,6-b:8,9-b’]dipyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-[1,5]dioxonino[7,6-b:8,9-b’]dipyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-[1,5]dioxonino[7,6-b:8,9-b’]dipyridine include other fused ring systems with heteroatoms, such as:
(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-[1,5]dioxonino[7,6-b8,9-b’]dipyridine analogs: Compounds with slight modifications to the structure, such as different substituents on the rings.
Other dioxonino compounds: Compounds with similar dioxonino ring systems but different functional groups or ring sizes.
Uniqueness
The uniqueness of (6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-[1,5]dioxonino[7,6-b:8,9-b’]dipyridine lies in its specific arrangement of rings and heteroatoms, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
(9S,11S)-9,11-dimethyl-8,12-dioxa-3,17-diazatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-9-11(2)19-13-6-4-8-17-15(13)14-12(18-10)5-3-7-16-14/h3-8,10-11H,9H2,1-2H3/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYKYBDKKIXWQY-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC2=C(C3=C(O1)C=CC=N3)N=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](OC2=C(C3=C(O1)C=CC=N3)N=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde](/img/structure/B8227650.png)
![2-Bromo-4-phenyldibenzo[b,d]furan](/img/structure/B8227657.png)





![(9R,12R)-9,12-dimethyl-8,13-dioxa-3,18-diazatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaene](/img/structure/B8227693.png)



